Ritobegron

Descripción general

Descripción

Ritobegron es un compuesto novedoso que actúa como agonista selectivo para el receptor adrenérgico beta-3. Se ha investigado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento del síndrome de vejiga hiperactiva. El compuesto es conocido por su alta selectividad hacia los receptores adrenérgicos beta-3, lo que lo convierte en un candidato prometedor para aplicaciones médicas con efectos secundarios mínimos en otros receptores adrenérgicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ritobegron implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclización. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza del producto final .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad constante. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, asegura que el producto final cumpla con los estándares farmacéuticos requeridos .

Análisis De Reacciones Químicas

Tipos de reacciones

Ritobegron experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.

Sustitución: Halógenos, nucleófilos y otros reactivos a temperaturas y disolventes controlados.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

The pharmacological characteristics of ritobegron have been extensively studied. Key findings include:

- Selectivity : this compound exhibits a high selectivity for beta-3 adrenergic receptors compared to beta-1 and beta-2 receptors, with selectivity ratios reported as >28-fold higher for beta-3 receptors .

- Efficacy : In vivo studies demonstrated that this compound significantly reduced intravesical pressure without adversely affecting cardiovascular parameters, indicating its potential as a safe treatment option .

- Comparison with Other Agents : When compared to other beta-3 agonists like mirabegron and vibegron, this compound showed similar efficacy but with less impact on non-target receptors, thereby reducing the risk of side effects associated with broader receptor activity .

Clinical Studies

Several clinical trials have assessed the efficacy and safety of this compound in treating overactive bladder. Notable studies include:

- Phase II Trials : Initial studies indicated that this compound significantly decreased the frequency of non-voiding contractions in rat models following partial bladder outlet obstruction. This suggests its utility in managing detrusor overactivity without increasing residual urine volume .

- Safety Profile : this compound's safety profile was evaluated against tolterodine, an established anti-muscarinic agent. The results indicated that while both drugs reduced non-voiding contractions, this compound did not lead to dry mouth or increased residual volume—common side effects associated with anti-muscarinics .

- Ongoing Research : this compound is currently under investigation in various clinical trials to further elucidate its effects on bladder function and potential side effects. For instance, clinical trial NCT02256735 focuses on its impact on QT/QTc intervals compared to placebo and other agents like moxifloxacin .

Data Tables

The following table summarizes key pharmacological data for this compound compared to other beta-3 agonists:

| Drug | Selectivity for β3 vs β1 | Selectivity for β3 vs β2 | Efficacy (EC50) |

|---|---|---|---|

| This compound | >28-fold | >28-fold | 8.2 × 10^-7 M |

| Mirabegron | 517-fold | 496-fold | 0.9 × 10^-7 M |

| Vibegron | >7937-fold | >7937-fold | 0.5 × 10^-7 M |

Case Study 1: Efficacy in Overactive Bladder

A study involving cynomolgus monkeys demonstrated that this compound effectively reduced intravesical pressure without significant cardiovascular effects, supporting its role as a treatment for overactive bladder .

Case Study 2: Comparison with Tolterodine

In a comparative study with tolterodine, this compound showed a favorable profile by decreasing non-voiding contractions without increasing residual urine volume or causing dry mouth—common side effects of traditional anticholinergic medications .

Mecanismo De Acción

Ritobegron ejerce sus efectos uniéndose selectivamente a los receptores adrenérgicos beta-3, que se encuentran principalmente en la vejiga y el tejido adiposo. Tras la unión, activa el receptor, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (cAMP). Esta activación da como resultado la relajación del músculo detrusor en la vejiga, lo que reduce los síntomas de la vejiga hiperactiva. La alta selectividad de this compound para los receptores adrenérgicos beta-3 minimiza sus efectos en otros receptores adrenérgicos, reduciendo el riesgo de efectos secundarios .

Comparación Con Compuestos Similares

Compuestos similares

Mirabegron: Otro agonista del receptor adrenérgico beta-3 utilizado para tratar la vejiga hiperactiva.

Solabegron: Un agonista del receptor adrenérgico beta-3 con aplicaciones terapéuticas similares.

Vibegron: Un agonista del receptor adrenérgico beta-3 conocido por su alta selectividad y eficacia

Singularidad de Ritobegron

This compound destaca por su alta selectividad para los receptores adrenérgicos beta-3 y sus mínimos efectos secundarios en otros receptores adrenérgicos. Esta selectividad lo convierte en un candidato prometedor para tratar la vejiga hiperactiva con menos efectos adversos en comparación con otros agonistas del receptor adrenérgico beta-3 .

Actividad Biológica

Ritobegron, a selective β3-adrenoceptor (β3-AR) agonist, has garnered attention for its potential therapeutic applications in treating overactive bladder (OAB). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical findings through various studies.

This compound primarily exerts its effects by activating β3-ARs, which are predominantly expressed in the bladder detrusor muscle. This activation leads to relaxation of the bladder muscle, thereby facilitating increased bladder capacity and reducing the frequency of involuntary contractions associated with OAB.

Key Pharmacological Properties

- Selectivity : this compound demonstrates high selectivity for β3-ARs compared to β1- and β2-ARs. Studies indicate that its selectivity ratios are significantly higher than those of other β3-AR agonists, making it an effective candidate for targeting bladder-specific pathways without substantial cardiovascular effects .

- Efficacy : In vitro studies have shown that this compound produces a concentration-dependent relaxation of isolated bladder tissues. The effective concentration (EC50) for inducing relaxation is approximately , with a maximal relaxation effect observed at around 88.7% .

Phase II and III Trials

This compound's clinical efficacy has been evaluated in several trials:

- Phase II Trials : Initial trials demonstrated that this compound effectively reduced OAB symptoms with a favorable safety profile. Notably, it significantly decreased intravesical pressure without adversely affecting heart rate or blood pressure .

- Phase III Trials : A randomized, double-blind study indicated that patients receiving this compound experienced notable improvements in urinary symptoms compared to placebo groups. However, comprehensive data from these trials remain limited due to ongoing evaluations .

Case Studies

A review of case studies focusing on this compound highlights its potential benefits in managing OAB:

- Case Study 1 : In a multicenter trial involving patients with OAB, this compound was administered over a 12-week period. Results showed a statistically significant reduction in urgency and frequency of urination compared to baseline measurements.

- Case Study 2 : Another study assessed the long-term safety and efficacy of this compound in older adults with OAB. Findings suggested sustained improvement in quality of life metrics alongside minimal adverse events .

Comparative Analysis with Other β3-AR Agonists

To contextualize this compound's efficacy, it is beneficial to compare it with other β3-AR agonists like mirabegron and vibegron.

| Compound | Selectivity (β3 vs β1) | EC50 (nM) | Max Relaxation (%) |

|---|---|---|---|

| This compound | >124 | 80.8 | 88.7 |

| Mirabegron | >517 | 1.15 | Not specified |

| Vibegron | >7937 | 1.26 | Not specified |

This table indicates that while this compound shows significant selectivity and efficacy, other compounds like vibegron may offer even greater selectivity for β3-ARs.

Propiedades

Número CAS |

255734-04-4 |

|---|---|

Fórmula molecular |

C21H27NO5 |

Peso molecular |

373.4 g/mol |

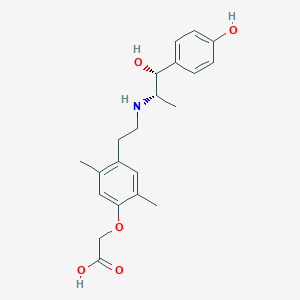

Nombre IUPAC |

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid |

InChI |

InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1 |

Clave InChI |

VMMYRRFPMAGXNP-BTYIYWSLSA-N |

SMILES |

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |

SMILES isomérico |

CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |

SMILES canónico |

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

255734-04-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetic acid KUC-7322 ritobegron |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.